molecular formula C14H10FN3S2 B14200968 4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine CAS No. 917808-17-4

4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine

Cat. No.: B14200968
CAS No.: 917808-17-4
M. Wt: 303.4 g/mol
InChI Key: XTGJYMVRVJSNMG-UHFFFAOYSA-N
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Description

4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine is a heterocyclic compound that features a thiazole ring fused with a pyrimidine ring The presence of a fluorophenyl group and a methylsulfanyl group adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine typically involves the formation of the thiazole ring followed by its fusion with the pyrimidine ring. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions. The reaction conditions often include solvents like ethanol or dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as solvent.

    Substitution: Amines, thiols, dimethyl sulfoxide (DMSO) as solvent.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorophenyl group enhances its binding affinity, while the thiazole and pyrimidine rings contribute to its overall stability and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine
  • 4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine
  • 4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine

Uniqueness

4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine is unique due to the specific positioning of the fluorophenyl group, which influences its chemical reactivity and biological activity. The combination of the thiazole and pyrimidine rings also contributes to its distinct properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

917808-17-4

Molecular Formula

C14H10FN3S2

Molecular Weight

303.4 g/mol

IUPAC Name

4-(3-fluorophenyl)-5-(2-methylsulfanylpyrimidin-4-yl)-1,3-thiazole

InChI

InChI=1S/C14H10FN3S2/c1-19-14-16-6-5-11(18-14)13-12(17-8-20-13)9-3-2-4-10(15)7-9/h2-8H,1H3

InChI Key

XTGJYMVRVJSNMG-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=N1)C2=C(N=CS2)C3=CC(=CC=C3)F

Origin of Product

United States

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